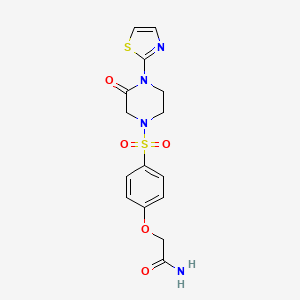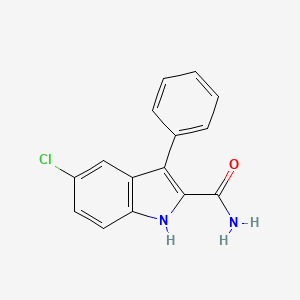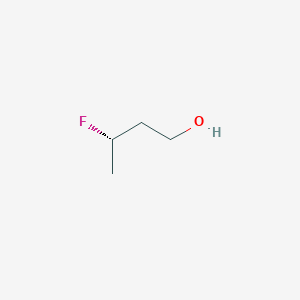
(3S)-3-Fluorobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated compounds, such as “(3S)-3-Fluorobutan-1-ol,” involves multiple steps starting from basic fluorinated building blocks. A relevant synthesis pathway includes the preparation of 3-chloro-2-fluorobut-2-en-4-olide, which demonstrates the complexity and the necessity of specific conditions for fluorinated compound synthesis. This compound was prepared through a six-step synthesis starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, showcasing the intricacies involved in the synthesis of fluorinated organic compounds (Paleta, Volkov, & Hetflejš, 2000).
Molecular Structure Analysis
Molecular structure analysis of fluorinated compounds like “(3S)-3-Fluorobutan-1-ol” reveals detailed insights into their conformational preferences and internal hydrogen bonding capabilities. For example, the gaseous system of 4-fluorobutan-1-ol was studied through gas-phase electron diffraction and ab initio study, revealing the presence of hydrogen-bonded and non-hydrogen-bonded conformers, highlighting the structural versatility and the influence of fluorine on molecular conformations (Trætteberg, Richardson, Hedberg, Winter, & Gard, 2001).
Chemical Reactions and Properties
The chemical reactions involving “(3S)-3-Fluorobutan-1-ol” and its derivatives often showcase unique reactivity due to the presence of fluorine. The study on fluorotitanophosphates, although not directly related to “(3S)-3-Fluorobutan-1-ol,” exemplifies the complexity and specificity of reactions involving fluorinated compounds. These compounds exhibit unique structural features and reactivity patterns, indicative of the nuanced reactivity fluorinated compounds can exhibit (Yang, Li, Li, Tian, Liao, Xiong, & Lin, 2007).
Physical Properties Analysis
The physical properties of fluorinated alcohols, including “(3S)-3-Fluorobutan-1-ol,” are significantly influenced by the presence of the fluorine atom. These properties include boiling points, solubility, and density, which are crucial for their applications in various fields. The study of 3-fluoropropan-1-ol provides insights into the effects of fluorine on physical properties, although direct data on “(3S)-3-Fluorobutan-1-ol” are not available. The research suggests that fluorine's electronegativity and size affect the compound's physical characteristics (Richardson & Hedberg, 2001).
科学的研究の応用
1. Conformational and Structural Studies
(3S)-3-Fluorobutan-1-ol has been studied for its conformational composition and molecular structures, particularly in gaseous systems. For instance, Trætteberg et al. (2001) investigated the conformational composition and molecular structures of similar compounds at high temperatures using gas-phase electron diffraction and molecular orbital calculations, emphasizing the role of internal hydrogen bonding in these conformations (Trætteberg et al., 2001).
2. Synthesis and Chemical Reactions
The compound has applications in the synthesis of various chemical structures. Paleta et al. (2000) described the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides, illustrating the utility of these compounds in creating complex chemical structures (Paleta et al., 2000).
3. Analysis of Rotational Isomerism
Research has been conducted on the solvent and temperature dependence of the NMR spectra of similar fluorinated compounds, providing insights into conformational isomerism. Abraham et al. (1999) conducted a detailed analysis of 3-fluorobutan-2-one and 3,3-difluorobutan-2-one, which may offer analogous insights for (3S)-3-Fluorobutan-1-ol (Abraham et al., 1999).
4. Analytical Characterizations
Dybek et al. (2019) conducted syntheses and analytical characterizations of fluorolintane and its isomers, which may provide a framework for understanding the analytical approaches relevant to (3S)-3-Fluorobutan-1-ol (Dybek et al., 2019).
5. Potential Energy Surface Analysis
Studies like those conducted by Favero et al. (2000) on 1-fluorobutane, focusing on the conformational equilibrium and potential energy surface, can provide valuable information on the dynamic behavior of (3S)-3-Fluorobutan-1-ol in different states (Favero et al., 2000).
6. Application in Micellar Electrokinetic Chromatography
Research by Morin et al. (2000) on the use of fluorescein sodium salt for indirect fluorimetric detection in micellar electrokinetic chromatography, using various alcohols including butanols, could be relevant for analytical applications of (3S)-3-Fluorobutan-1-ol (Morin et al., 2000).
7. Potential in Inhibitory Studies
Silverman and Nanavati (1990) explored the selective inhibition of gamma-aminobutyric acid aminotransferase by related compounds, indicating the potential use of (3S)-3-Fluorobutan-1-ol in biochemical inhibition studies (Silverman & Nanavati, 1990).
特性
IUPAC Name |
(3S)-3-fluorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAZHINBXCWZTE-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

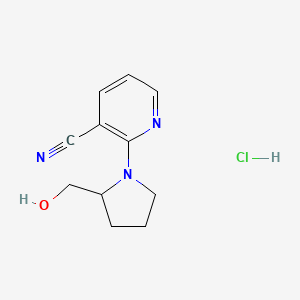
![butyl 4-[5-[(E)-3-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2481851.png)
![N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481852.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one](/img/structure/B2481853.png)
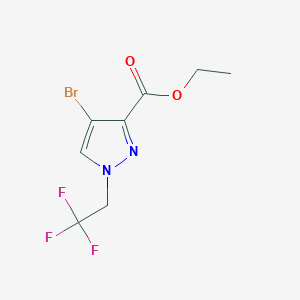
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)

![Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2481863.png)
![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2481865.png)
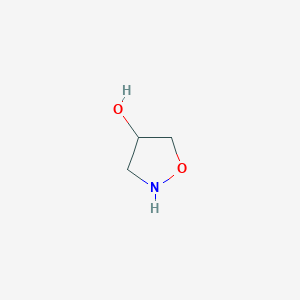
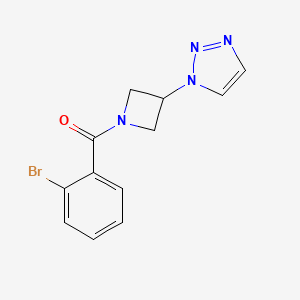
![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)
